N-(butan-2-yl)-3-(2-{[(2-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide
CAS No.: 1242972-55-9
Cat. No.: VC7566843
Molecular Formula: C25H28N6O4
Molecular Weight: 476.537
* For research use only. Not for human or veterinary use.
![N-(butan-2-yl)-3-(2-{[(2-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide - 1242972-55-9](/images/structure/VC7566843.png)
Specification
CAS No. | 1242972-55-9 |
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Molecular Formula | C25H28N6O4 |
Molecular Weight | 476.537 |
IUPAC Name | N-butan-2-yl-3-[2-[2-(2-methylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Standard InChI | InChI=1S/C25H28N6O4/c1-4-17(3)26-21(32)13-14-29-23(34)18-10-6-8-12-20(18)31-24(29)28-30(25(31)35)15-22(33)27-19-11-7-5-9-16(19)2/h5-12,17H,4,13-15H2,1-3H3,(H,26,32)(H,27,33) |
SMILES | CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC=C4C |
Introduction
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is 3-[1-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H- triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide, reflecting its intricate polycyclic architecture. Its molecular formula is C25H28N6O3S, with a molecular weight of 492.6 g/mol.
Core Scaffold and Functional Groups
The molecule features a 1,2,4-triazolo[4,3-a]quinazoline core, a bicyclic system combining a triazole ring fused to a quinazolinone moiety. Key functional modifications include:
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A propanamide group at position 4 of the triazoloquinazoline, linked to a 2-methylpropyl (isobutyl) chain.
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A sulfanyl bridge at position 1, connecting the core to a 2-(2-methylphenylcarbamoyl)ethyl substituent.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound likely follows a multi-step strategy common to triazoloquinazoline derivatives:
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Quinazolinone Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
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Triazole Annulation: Cyclization with hydrazine derivatives to form the triazole ring.
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Side-Chain Functionalization:
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Introduction of the sulfanyl bridge via nucleophilic substitution.
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Amidation reactions to attach the 2-methylphenylcarbamoyl and propanamide groups.
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Key Reaction Conditions
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Temperature: 80–120°C for cyclization steps.
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Catalysts: Lewis acids (e.g., ZnCl₂) for annulation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Stability and Reactivity
The compound is stable under ambient conditions but may undergo hydrolysis at extreme pH due to the labile amide and sulfanyl bonds. Reactivity hotspots include:
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The triazole ring, susceptible to electrophilic substitution.
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The quinazolinone carbonyl, a potential site for nucleophilic attack .
Physicochemical Properties
Property | Value/Description | Source |
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Molecular Weight | 492.6 g/mol | |
LogP (Predicted) | 3.2 ± 0.4 | Estimated |
Solubility | Low aqueous solubility (<0.1 mg/mL) | |
Melting Point | Not reported | — |
Table 1: Key physicochemical properties. LogP estimated using the Crippen method.
Applications and Comparative Analysis
Therapeutic Applications
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Oncology: Potential as a kinase inhibitor for solid tumors.
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Infectious Diseases: Broad-spectrum activity against Gram-positive bacteria.
Industrial Relevance
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Chemical Probes: Used in target validation studies due to its selective kinase binding.
Comparison with Analogues
Compound | Key Structural Difference | Activity (IC₅₀) |
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EVT-2541154 | Chlorophenyl substituent | 1.8 µM (EGFR) |
VC6485906 | Sulfanyl bridge | 4.2 µM (COX-2) |
Table 2: Comparative activity of triazoloquinazoline derivatives.
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